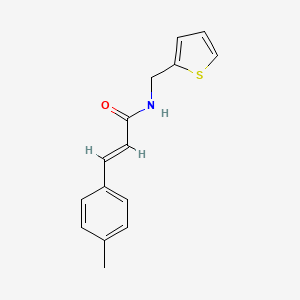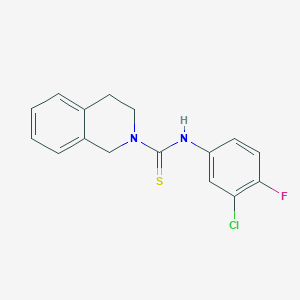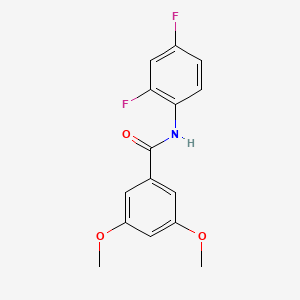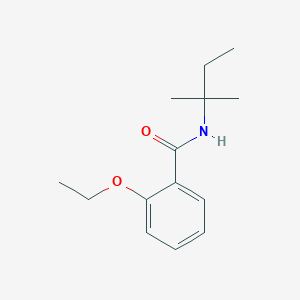
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTAA is a member of the acrylamide family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a variety of biological activities, making it a promising compound for biomedical research. One of the primary applications of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is in the study of protein-protein interactions. 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been used as a tool to investigate the interaction between the transcription factor c-Jun and its binding partner, c-Fos. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been used to study the interaction between the transcription factor NF-κB and its binding partner, IκBα.
Mécanisme D'action
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is believed to exert its biological effects through the inhibition of protein-protein interactions. Specifically, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is thought to bind to the hydrophobic pockets of certain proteins, preventing them from interacting with their binding partners. This disruption of protein-protein interactions can have downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in the inhibition of protein-protein interactions, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and phospholipase C. 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its specificity for certain protein targets. Because 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide binds to the hydrophobic pockets of proteins, it can selectively inhibit the activity of certain proteins without affecting others. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is a relatively stable compound that can be easily synthesized and purified.
One limitation of using 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its potential for off-target effects. Because 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide can bind to hydrophobic pockets in a variety of proteins, it is possible that it could inhibit the activity of unintended targets. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide's mechanism of action may not be applicable to all protein-protein interactions, limiting its utility in certain experimental contexts.
Orientations Futures
There are several potential future directions for research involving 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is in the development of more specific and potent inhibitors of protein-protein interactions. Additionally, there is potential for the use of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in the development of therapeutics for diseases such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide and its potential applications in biomedical research.
Méthodes De Synthèse
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-thiophenemethyl chloride, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is purified through column chromatography to obtain pure 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide.
Propriétés
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-4-6-13(7-5-12)8-9-15(17)16-11-14-3-2-10-18-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJXPTVWIJORA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)


![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)